N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide
Description
Structural Breakdown and IUPAC Rules
The IUPAC name N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide derives from a hierarchical application of substitutive nomenclature rules. The parent heterocycle, indazole, is numbered to prioritize the lowest locants for substituents. The carboxamide group (-CONH$$_2$$) at position 3 of indazole forms the primary functional group, with the pyridine substituent attached to the amide nitrogen. The pyridine ring is further substituted by a methoxy group at position 6, which is numbered relative to the nitrogen atom at position 1.
Table 1: Comparative IUPAC Nomenclature of Related Indazole Carboxamides
The methoxy group’s position on the pyridine ring (C6) and the carboxamide’s attachment to the indazole’s C3 atom are critical for distinguishing this compound from analogues. The “1H” descriptor indicates the tautomeric form where the indazole’s hydrogen resides on the nitrogen at position 1.
Alternative Naming Systems
In addition to IUPAC nomenclature, the compound can be described using SMILES notation: O=C(Nc1cnc(OC)cc1)c2c3c(nn2)cccc3 , which encodes the indazole core, carboxamide linkage, and methoxypyridine substituent. The InChIKey ZOFDKUGNFQINCC-UHFFFAOYSA-N provides a unique identifier for computational databases, reflecting its stereochemical and constitutional features.
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-12-7-6-9(8-15-12)16-14(19)13-10-4-2-3-5-11(10)17-18-13/h2-8H,1H3,(H,16,19)(H,17,18) |
InChI Key |
PXCVEBTZLGXKLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling with HBTU/DIPEA
Indazole-3-carboxylic acid reacts with 6-methoxypyridin-3-amine using HBTU and DIPEA in DMF.
| Parameter | Value |
|---|---|
| Base | DIPEA (3–5 equiv) |
| Coupling Agent | HBTU (2–3 equiv) |
| Solvent | DMF or Dichloromethane |
| Temperature | 25–45°C |
| Reaction Time | 10–24 h |
Mechanistic Insights
HBTU activates the carboxylic acid to form an active O-acylisourea intermediate, which reacts with the amine nucleophile.
Synthesis of 6-Methoxypyridin-3-Amine
The pyridine substituent is synthesized separately.
Nucleophilic Substitution
6-Methoxypyridin-3-amine is prepared via:
-
Nitration : 3-Methoxypyridine → 3-methoxy-6-nitropyridine.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Alternative Route : Mitsunobu reaction to introduce the methoxy group post-nitration.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Regioselectivity in Indazole Formation
Palladium-catalyzed methods risk over-oxidation or competing side reactions. Silver-mediated protocols show improved regioselectivity but require strict anhydrous conditions.
Purification
Indazole-3-carboxylic acid (Form A) is purified via refluxing methanol to remove solvent impurities. Final purification of the carboxamide employs silica gel chromatography (EA/heptane).
Applications and Derivatives
This compound’s structure is pivotal in nicotinic receptor agonist design. Derivatives with bicyclic amines (e.g., piperidinylmethyl) enhance CNS penetration .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study specific biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide with three analogs, emphasizing structural variations, target specificity, and pharmacological data (where available).
Table 1: Structural and Functional Comparison
Structural Modifications and Bioactivity
Substituent Effects on Pyridine Ring The methoxy group in the parent compound enhances solubility and modulates steric interactions with target proteins, contributing to Wnt pathway inhibition . The HCl salt form of this analog enhances crystallinity and formulation stability . Ethoxy substitution (as in the indole-based analog) increases hydrophobicity compared to methoxy, which may alter membrane permeability .
Core Heterocycle Variations Indazole vs. Indole: The indazole core (parent compound) offers hydrogen-bonding capabilities via its NH group, critical for kinase inhibition. In contrast, the indole-based analog lacks this feature, which may reduce affinity for ATP-binding pockets common in kinase targets.
Pharmacological and Physicochemical Data
- Wnt Inhibitor (Parent Compound): Selectivity: Demonstrates >50-fold selectivity for Wnt over other kinase pathways (e.g., MAPK, PI3K) in preclinical models .
- Potency: IC₅₀ values in low nanomolar range for ERK1/2 inhibition, with improved pharmacokinetics over earlier analogs.
Indole-Oxadiazole Analog :
- Molecular Weight : 363.4 g/mol (vs. 253.3 g/mol for the parent compound), suggesting higher complexity but unconfirmed bioavailability .
Biological Activity
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a methoxy group on the pyridine ring and an amide bond, which contributes to its distinct chemical and biological properties. This structural configuration enhances its potential as a therapeutic agent in various biological contexts, particularly in cancer treatment.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been identified as an inhibitor of the hedgehog signaling pathway, which plays a crucial role in cancer cell proliferation and survival. The compound's ability to modulate these pathways suggests its potential utility in treating malignancies where these pathways are aberrantly activated.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by disrupting key signaling pathways.
- Modulation of Enzyme Activity : The compound interacts with specific enzymes, leading to altered biochemical pathways that may contribute to its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines associated with the hedgehog pathway. The IC50 values indicated potent inhibitory effects, suggesting a strong potential for therapeutic applications.
- Animal Models : Preclinical studies using animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Administration of this compound resulted in decreased tumor growth rates compared to controls, further supporting its potential as an anticancer agent .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of indazole-3-carboxylic acid derivatives with 6-methoxypyridin-3-amine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures ≥95% purity .
- Critical Step : Amide bond formation requires activating agents (e.g., HATU, EDCI) to improve coupling efficiency .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at pyridine C6, indazole C3 carboxamide) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₁₃N₃O₂) .
- X-ray Crystallography : Resolves protonation states and hydrogen-bonding patterns in salt forms .
Q. What are the key physicochemical properties influencing its biological activity?
- Properties :
- LogP : ~2.1 (predicted), indicating moderate lipophilicity for membrane permeability .
- Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO-based stock solutions for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic conditions (pH <4); stability studies in PBS (pH 7.4) are critical .
Advanced Research Questions
Q. How does the methoxypyridine moiety influence target binding kinetics?
- Mechanistic Insight :
- The 6-methoxy group enhances π-π stacking with aromatic residues in kinase ATP-binding pockets (e.g., CDK2, EGFR) .
- Docking Studies : Molecular dynamics simulations reveal hydrogen bonding between the pyridine N and conserved lysine residues (e.g., Lys33 in CDK2) .
- Experimental Validation : Surface plasmon resonance (SPR) shows KD values of 12–50 nM for kinase targets .
Q. How can QSAR models be applied to predict the bioactivity of structural analogs?
- QSAR Strategy :
- Descriptor Selection : Include topological polar surface area (TPSA), molar refractivity, and Hammett σ constants for substituents .
- Model Validation : Use leave-one-out cross-validation (LOO-CV) with R² >0.8 for training sets of 30+ analogs .
- Case Study : Methyl substitution at indazole N1 improves metabolic stability (t½ >2 h in microsomes) but reduces potency .
Q. What advanced techniques resolve spectral data contradictions (e.g., NMR vs. XRD)?
- Resolution Workflow :
- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
- DFT Calculations : Optimize molecular geometries to match experimental XRD bond angles/Dihedral angles .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Root Cause Analysis :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and ATP concentrations in kinase assays .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites in in vivo samples .
- Meta-Analysis : Use hierarchical clustering of IC50 datasets to identify outlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
